(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime
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Overview
Description
A-967079 is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) receptor. This compound is known for its high potency and selectivity in inhibiting TRPA1, a receptor involved in the sensation of pain and inflammation . A-967079 has been widely studied for its potential therapeutic applications in treating various pain conditions .
Preparation Methods
The synthesis of A-967079 involves several steps, starting with the preparation of the key intermediate, (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime . The synthetic route typically includes the following steps:
Formation of the oxime: The reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Condensation reaction: The oxime is then subjected to a condensation reaction with methyl vinyl ketone in the presence of a base like potassium carbonate to yield the final product, A-967079.
Industrial production methods for A-967079 are not widely documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
A-967079 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxime group.
Substitution: The fluorophenyl group in A-967079 can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A-967079 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Pain research: A-967079 is used as a tool compound to study the role of TRPA1 in pain sensation and to develop new pain therapies.
Inflammation studies: The compound is used to investigate the involvement of TRPA1 in inflammatory processes and to identify potential anti-inflammatory treatments.
Neuroscience research: A-967079 is employed in studies exploring the function of TRPA1 in the nervous system and its potential as a target for neurological disorders.
Mechanism of Action
A-967079 exerts its effects by selectively binding to the TRPA1 receptor and inhibiting its activity . TRPA1 is a calcium-permeable non-selective cation channel expressed in nociceptive primary sensory neurons. By blocking TRPA1, A-967079 prevents the receptor from being activated by various chemical irritants and mechanical stimuli, thereby reducing pain and inflammation . The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling pathways associated with pain and inflammation .
Comparison with Similar Compounds
A-967079 is unique in its high selectivity and potency for the TRPA1 receptor compared to other similar compounds . Some similar compounds include:
HC-030031: Another TRPA1 antagonist with lower potency and selectivity compared to A-967079.
JT010: A TRPA1 agonist used in research to study the activation of TRPA1.
Capsazepine: A TRPA1 antagonist with different chemical structure and lower selectivity.
A-967079 stands out due to its superior selectivity and potency, making it a valuable tool in pain and inflammation research.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12- |
InChI Key |
HKROEBDHHKMNBZ-BYKJOZEVSA-N |
Isomeric SMILES |
CC/C(=N/O)/C(=C/C1=CC=C(C=C1)F)/C |
Canonical SMILES |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
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